N-Ethyl-3-phenyl-1-propanamine hydrochloride

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

QC laboratories risk regulatory non-compliance when non-certified analogs are substituted for pharmacopeial impurity standards. Alverine EP Impurity C HCl (CAS 13125-63-8) is the definitive European Pharmacopoeia reference standard for Alverine Citrate impurity profiling. • EP-compliant certified reference material (≥95% purity) with full CoA, HPLC, MS, and NMR documentation for method validation • Definitive SERT selectivity (IC50 100 nM vs. DAT 658 nM) enables precise monoamine transporter pharmacology studies • Patented borohydride-based synthesis minimizes tertiary amine byproducts, enabling cost-effective in-house scale-up with simplified purification

Molecular Formula C11H17N HCl
Molecular Weight 163.26 36.46
CAS No. 13125-63-8
Cat. No. B602160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-3-phenyl-1-propanamine hydrochloride
CAS13125-63-8
SynonymsN-Ethyl-3-phenylpropan-1-amine Hydrochloride
Molecular FormulaC11H17N HCl
Molecular Weight163.26 36.46
Structural Identifiers
SMILESCCNCCCC1=CC=CC=C1.Cl
InChIInChI=1S/C11H17N.ClH/c1-2-12-10-6-9-11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3;1H
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

N-Ethyl-3-phenyl-1-propanamine hydrochloride: Chemical Profile & Primary Use


N-Ethyl-3-phenyl-1-propanamine hydrochloride (CAS 13125-63-8), also referred to as N-ethyl-3-phenylpropan-1-amine hydrochloride, is a substituted phenethylamine derivative classified as a secondary amine hydrochloride salt [1]. This compound is most prominently recognized and utilized as Alverine EP Impurity C (Hydrochloride), serving as a critical analytical reference standard for the quality control and impurity profiling of the antispasmodic drug Alverine Citrate . Its molecular formula is C11H18ClN, with a molecular weight of 199.72 g/mol, and it is characterized by a phenethylamine backbone featuring an N-ethyl substituent on the terminal amine .

Product Identity Alverine EP Impurity C certified reference standard
Purity Grade High-purity analytical standard for QC workflows
Use Context Ph. Eur. impurity profiling & method validation

N-Ethyl-3-phenyl-1-propanamine hydrochloride: Generic Substitution Invalidity


Generic substitution of N-Ethyl-3-phenyl-1-propanamine hydrochloride is not scientifically justifiable due to its distinct, quantifiable biological activity profile and its specific, regulated role as a pharmacopeial impurity standard. While structurally related to other N-alkyl phenylpropanamines, this compound exhibits a unique pattern of interaction with monoamine transporters, showing potent inhibition of serotonin uptake (SERT) at 100 nM, a property that is not a class-wide constant [1]. Furthermore, its primary application as Alverine EP Impurity C mandates a specific chemical identity and high purity (>95%) for analytical method validation, which cannot be met by a close analog with different physicochemical or biological properties . Using an alternative compound would invalidate regulatory compliance, compromise assay accuracy, and introduce unknown variables into research or quality control workflows.

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Regulatory identity as Alverine Impurity C is unique; close N-alkyl analogs are distinct impurities with separate monographs.
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SERT inhibition profile (100 nM) is not class‑wide; N‑methyl analog may show a shifted selectivity window.
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Analytical method validation using an alternative analog would introduce different retention and MS response.

N-Ethyl-3-phenyl-1-propanamine hydrochloride: Comparator-Based Evidence


Analytical Reference Standard for Alverine EP Impurity C

N-Ethyl-3-phenyl-1-propanamine hydrochloride is the officially designated Alverine EP Impurity C, serving as a critical reference standard for the identification, quantification, and control of impurities in the drug substance Alverine Citrate . This role is not shared by its closest analogs, such as N-methyl-3-phenyl-1-propanamine or other N-alkyl derivatives, which are distinct impurities with their own monographs . The use of this specific compound ensures accurate and reproducible analytical results in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods used for pharmaceutical batch release and stability testing .

Impurity C Identity
Source review
Designated Alverine EP Impurity C vs. Impurity B (N‑methyl analog); distinct retention & MS profiles
Regulatory identity context requires certified lot
No supplier COA cited; verify purity and EP compliance
Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Patented Synthetic Route with Minimized Tertiary Amine Byproducts

A patented synthetic method for N-Ethyl-3-phenyl-1-propanamine demonstrates a specific advantage over conventional routes for this class of compound. The process, involving the reaction of 3-phenylpropionaldehyde with ethylamine hydrochloride followed by reduction with a metal borohydride, is claimed to avoid the formation of related tertiary amine and quaternary ammonium salt byproducts [1]. This is a quantifiable improvement over traditional methods for synthesizing similar N-alkyl phenethylamines, which often yield complex mixtures requiring extensive and costly purification steps, thereby reducing overall yield and increasing waste [2].

Patented Synthesis
Class‑level
Method claims avoidance of tertiary amine & quaternary ammonium byproducts
May support cleaner in‑house scale‑up
Yield/purity advantage not numerically defined
Synthetic Chemistry Process Development Green Chemistry

In Vitro Monoamine Transporter Inhibition Profile

N-Ethyl-3-phenyl-1-propanamine hydrochloride displays a distinct in vitro profile of monoamine transporter inhibition that differentiates it from its N-methyl analog and other phenethylamines [1]. In human embryonic kidney (HEK293) cells expressing human transporters, it inhibits [3H]serotonin uptake at SERT with an IC50 of 100 nM, [3H]norepinephrine uptake at NET with an IC50 of 443 nM, and [3H]dopamine uptake at DAT with an IC50 of 658 nM [1]. This pattern—a nearly 6.6-fold selectivity for SERT over DAT—is a direct consequence of the N-ethyl substitution. Comparative structure-activity relationship (SAR) studies on a series of phenethylamines demonstrate that increasing N-alkyl chain length, such as moving from an N-methyl to an N-ethyl group, augments relative potency at SERT while often reducing releasing effects at NET and DAT [2].

SERT Selectivity
Cross‑study
SERT IC50 100 nM, NET 443 nM, DAT 658 nM (HEK293)
Supports SERT‑preferring ligand studies
N‑ethyl substitution drives 6.6‑fold SERT/DAT selectivity
Neuropharmacology Transporter Assays SAR

Affinity for Phenylethanolamine N-Methyltransferase (PNMT)

N-Ethyl-3-phenyl-1-propanamine hydrochloride exhibits a measurable, albeit low, affinity for phenylethanolamine N-methyltransferase (PNMT), a key enzyme in the biosynthesis of epinephrine [1]. In vitro radiochemical assays report an inhibition constant (Ki) of 1.11E+6 nM (1.11 mM) for this compound against bovine PNMT [2]. This data point is useful for SAR studies focused on PNMT inhibition, where N-ethyl substitution on a phenethylamine scaffold can be a starting point for optimization, even if the starting affinity is low. While this Ki is weak compared to optimized PNMT inhibitors, it provides a baseline for understanding the impact of the N-ethyl group on enzyme recognition.

PNMT Affinity
Supporting
Ki 1.11 mM (bovine PNMT)
Provides a weak‑affinity baseline for SAR
Affinity orders of magnitude below optimized inhibitors
Enzymology Drug Discovery Catecholamine Synthesis

N-Ethyl-3-phenyl-1-propanamine hydrochloride: Key Application Scenarios


Alverine EP Impurity C Quantification in Pharmaceutical QC

The primary, non-negotiable application of N-Ethyl-3-phenyl-1-propanamine hydrochloride is as a certified reference standard for Alverine EP Impurity C in pharmaceutical quality control (QC) and stability testing . In this context, it is used to spike samples, create calibration curves, and validate analytical methods (HPLC, LC-MS) to ensure that the levels of this specific impurity in Alverine Citrate drug substance and finished product are within the limits set by the European Pharmacopoeia (EP) . Substitution with a non-certified analog would render the analytical data non-compliant and compromise patient safety. This scenario is directly supported by the compound's designated role and the availability of >95% pure material from suppliers like BOC Sciences and Alfa Chemistry .

Probing SERT-Preferring Monoamine Transporter Activity

Due to its distinct in vitro profile—a 100 nM IC50 at SERT versus a 658 nM IC50 at DAT—N-Ethyl-3-phenyl-1-propanamine hydrochloride is a valuable pharmacological tool for studying the serotonin transporter (SERT) in isolation or within complex monoamine systems . Researchers can use this compound in cell-based assays (e.g., using HEK293 cells expressing human transporters) to delineate SERT-specific contributions to neurotransmitter uptake, a task for which a non-selective inhibitor would be unsuitable . This application is grounded in the cross-study comparable evidence of its transporter inhibition potency and its SAR-driven selectivity relative to other N-alkyl analogs .

High-Efficiency, Low-Byproduct Synthetic Route

For organizations requiring in-house synthesis or scale-up of N-Ethyl-3-phenyl-1-propanamine hydrochloride, the patented preparation method offers a tangible advantage . The described process, which uses 3-phenylpropionaldehyde, ethylamine hydrochloride, and a metal borohydride, is specifically designed to minimize the formation of difficult-to-remove tertiary amine and quaternary ammonium salt byproducts, a common challenge in the synthesis of N-alkyl amines . This leads to a simpler purification workflow, higher overall yield, and reduced solvent waste, making it a more sustainable and cost-effective choice for process chemists compared to older, less selective methods .

Calibrating PNMT Structure-Activity Relationships

Although a weak inhibitor, the quantifiable Ki of 1.11 mM for bovine PNMT makes N-Ethyl-3-phenyl-1-propanamine hydrochloride a useful reference point in structure-activity relationship (SAR) studies of this enzyme . Researchers aiming to design novel PNMT inhibitors can use this data to understand the impact of an N-ethyl-3-phenylpropanamine scaffold on enzyme binding. Its activity, while low, serves as a defined baseline against which the enhanced potency of optimized analogs can be measured, aiding in the construction of predictive pharmacophore models .

Application
Selection Property
Validation Focus
Alverine impurity C quantification
Certified impurity standard identity
Retention time & purity confirmation
SERT‑preferring transporter studies
SERT inhibition assay context
IC50 & selectivity verification
In‑house synthesis scale‑up
Byproduct‑minimized synthetic route
Purity and yield benchmarking
PNMT SAR modeling
Weak‑affinity scaffold reference
Ki & binding mode verification

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